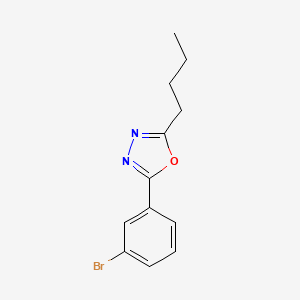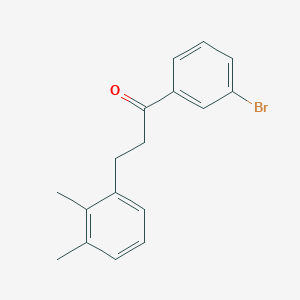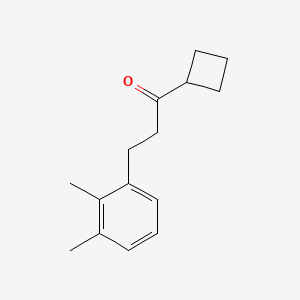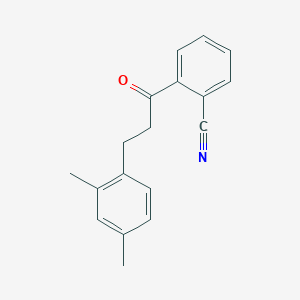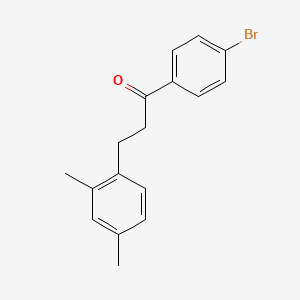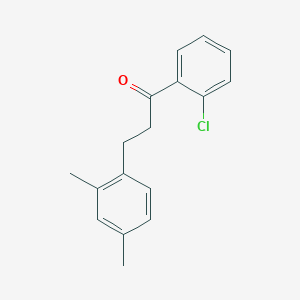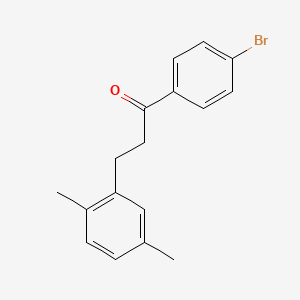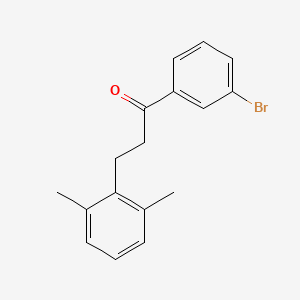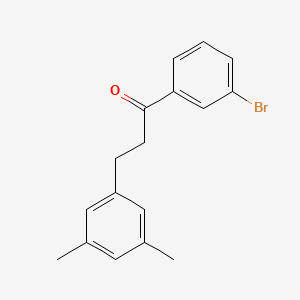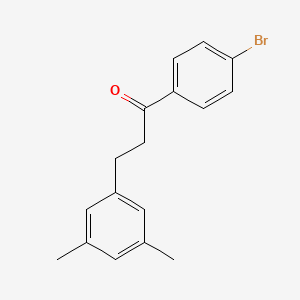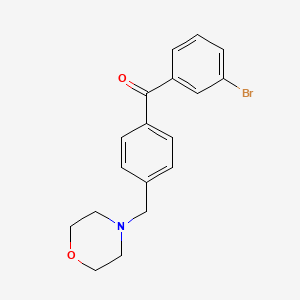
3-Bromo-4'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-4'-morpholinomethyl benzophenone" appears to be closely related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with morpholine and benzophenone moieties have been reported. For instance, a series of novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against different types of neoplastic cells . Another study reports the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds, which are novel and have been characterized for their antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For example, the synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives starts from (4-hydroxy-aryl)-aryl methanones . In another study, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized via Crossed-Aldol condensation of 3-bromo-4-morpholino acetophenone with various benzaldehydes . These methods demonstrate the versatility of synthetic approaches in creating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques such as IR, UV, EIMS, 13C NMR, and 1H NMR . X-ray diffraction studies have also been used to confirm the structure of a novel bioactive heterocycle with a morpholine moiety . The molecular structure is often stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, and rearrangements . The Crossed-Aldol condensation is a key reaction for the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds . These reactions are crucial for constructing the complex molecular architecture of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their physical constants and spectral data . The effects of substituents on the functional group frequencies have been studied using statistical analysis, correlating the observed data with various Hammett substituent constants and Swain-Lupton parameters . The antimicrobial activities of these compounds have been screened, indicating their potential as bioactive molecules .
Aplicaciones Científicas De Investigación
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application: This study involved the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .
- Method: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results: The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
-
Solubility of 3-Bromo-4-Hydroxybenzaldehyde
- Application: This study involved the determination of the solubility of 3-bromo-4-hydroxybenzaldehyde in 16 monosolvents .
- Method: The solubility was attained through experiment via the saturation shake-flask method covering from 278.15 K to 323.15 K under local ambient pressure p = 101.2 kPa .
- Results: The results would depend on the specific context of the solubility study .
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4
- Application: This study involved the scale-up of a novel industrial process for the synthesis of 5-bromo-2-chloro-4 .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes obtained would also depend on the specific context of the synthesis .
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMSGJEXMCFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642629 |
Source


|
| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-90-9 |
Source


|
| Record name | Methanone, (3-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
